molecular formula C17H28O B14638668 2,6-Di-tert-amyl-4-cresol CAS No. 56103-67-4

2,6-Di-tert-amyl-4-cresol

Cat. No.: B14638668
CAS No.: 56103-67-4
M. Wt: 248.4 g/mol
InChI Key: SOASHAVJCWKTKL-UHFFFAOYSA-N
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Description

. It is a phenolic antioxidant widely used in various industrial applications due to its ability to inhibit oxidation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-amyl-4-cresol typically involves the alkylation of p-cresol (4-methylphenol) with tert-amyl alcohol (2-methyl-2-butanol) in the presence of an acid catalyst such as sulfuric acid . The reaction proceeds as follows: [ \text{CH}_3(\text{C}_6\text{H}_4)\text{OH} + 2 \text{CH}_2=\text{C}(\text{CH}_3)_2 \rightarrow (\text{CH}_3)_2\text{C}(\text{CH}_3)_2\text{C}_6\text{H}_2\text{OH} ]

Industrial Production Methods

In industrial settings, the production of this compound involves continuous flow reactors where p-cresol and tert-amyl alcohol are mixed and passed through a catalyst bed under controlled temperature and pressure conditions . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-amyl-4-cresol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,6-Di-tert-amyl-4-cresol offers unique advantages such as higher thermal stability and better solubility in non-polar solvents . These properties make it particularly suitable for applications in high-temperature environments and in non-polar media.

Properties

CAS No.

56103-67-4

Molecular Formula

C17H28O

Molecular Weight

248.4 g/mol

IUPAC Name

4-methyl-2,6-bis(2-methylbutan-2-yl)phenol

InChI

InChI=1S/C17H28O/c1-8-16(4,5)13-10-12(3)11-14(15(13)18)17(6,7)9-2/h10-11,18H,8-9H2,1-7H3

InChI Key

SOASHAVJCWKTKL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)CC)C

Origin of Product

United States

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